molecular formula C12H14O3 B1296760 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid CAS No. 51036-98-7

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid

Cat. No. B1296760
CAS RN: 51036-98-7
M. Wt: 206.24 g/mol
InChI Key: UXIHUHNPOHTZAQ-UHFFFAOYSA-N
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Description

“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 5465-18-9 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is 192.26 . Its molecular formula is C12H16O2 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” are not available, there are studies on boron-catalysed direct amidation reactions . These reactions involve the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .


Physical And Chemical Properties Analysis

“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a powder at room temperature . It has a molecular weight of 192.26 and a molecular formula of C12H16O2 . The density is 1.053g/cm3 and the boiling point is 328.7ºC at 760 mmHg .

Scientific Research Applications

  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone :

    • Application : This compound is synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
    • Method of Application : The compound is synthesized in a two-step procedure .
    • Results : These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
  • Bisboronic acids and bisbenzoxaboroles with cis-diols :

    • Application : The interaction between boronic acids and cis-diols has numerous applications in sensing, separation, drug delivery, and materials science .
    • Method of Application : A multinuclear (1H, 11B, 19F) NMR spectroscopy approach has been used to investigate the equilibria between bisboronic acids and bisbenzoxaboroles with representative cis-diols, including catechol derivatives .
    • Results : The developed method provides valuable and straightforward insight into the nature of the species in solution, and the way in which the equilibria can be affected by the complexation media .
  • (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol derivative :

    • Application : This compound is synthesized from 2-hydroxy-4,5-dimethylacetophenone .
    • Method of Application : The structure of the synthesized hydrazone compound was characterized by melting point, elemental analyses (CHNS), IR, UV, HPLC, 1H NMR and mass spectral studies .
    • Results : The structure of the synthesized hydrazone compound was well characterized .
  • 3,4-Dimethylphenylboronic acid :

    • Application : This compound is used in various chemical reactions due to its ability to form stable boronate esters with diols .
    • Method of Application : The compound is typically used in Suzuki-Miyaura cross-coupling reactions .
    • Results : The reactions involving this compound are known for their high efficiency and selectivity .
  • 4-Chlorobutyric acid, 3,4-dimethylphenyl ester :

    • Application : This compound is a derivative of 4-chlorobutyric acid, which is often used in the synthesis of various organic compounds .
    • Method of Application : The compound can be synthesized from 4-chlorobutyric acid and 3,4-dimethylphenol .
    • Results : The synthesized compound can be used as a building block in the synthesis of more complex molecules .
  • Tetrahydroquinoline (THQ) moiety :

    • Application : The THQ moiety is present in various natural products, which exhibit a broad range of biological activities. It is used in the production of new materials, and it is an important precursor for more complex molecules with bio-utilities .
    • Method of Application : The THQ moiety can be synthesized from various starting materials, including 2-aminoethanols and 2-aminopropanols .
    • Results : The synthesized THQ derivatives have shown promising results in various biological assays .
  • Boron-catalysed direct amidation reactions :

    • Application : This study provides mechanistic insights into boron-catalysed direct amidation reactions .
    • Method of Application : The study involves a detailed investigation of the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .
    • Results : The study proposes that boron-mediated amidation reactions likely proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, while orchestrating the delivery of the amine nucleophile to the carbonyl group .
  • Suzuki–Miyaura coupling :

    • Application : The Suzuki–Miyaura (SM) coupling reaction is widely used in the formation of carbon–carbon bonds .
    • Method of Application : The SM coupling reaction involves the use of organoboron reagents and a metal catalyst .
    • Results : The SM coupling reaction is known for its mild reaction conditions, functional group tolerance, and the use of environmentally benign organoboron reagents .
  • 3,4-Dimethylphenylboronic acid :

    • Application : This compound is used in various chemical reactions due to its ability to form stable boronate esters with diols .
    • Method of Application : The compound is typically used in Suzuki-Miyaura cross-coupling reactions .
    • Results : The reactions involving this compound are known for their high efficiency and selectivity .

Safety And Hazards

The safety information available indicates that “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” are not available, there are ongoing studies on boron-catalysed direct amidation reactions . These studies aim to further understand the mechanism of these reactions and potentially improve their efficiency .

properties

IUPAC Name

4-(3,4-dimethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIHUHNPOHTZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311847
Record name 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid

CAS RN

51036-98-7
Record name 51036-98-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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